molecular formula C15H13ClFNO3 B5878518 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide CAS No. 693815-65-5

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B5878518
CAS No.: 693815-65-5
M. Wt: 309.72 g/mol
InChI Key: GCKSUKDFZLOFMQ-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with both chloro and fluorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenoxy and acetamide structures. One common method involves the nucleophilic substitution reaction of 2-chloro-4-(hydroxymethyl)phenol with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could result in various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is unique due to its combination of chloro and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSUKDFZLOFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)CO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358423
Record name 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693815-65-5
Record name 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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